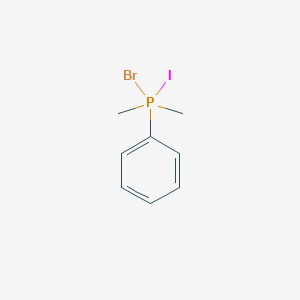
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene is an organosulfur compound characterized by the presence of butylsulfanyl, dichloro, and dinitro functional groups
Vorbereitungsmethoden
The synthesis of 1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene typically involves multi-step organic reactions. One common synthetic route includes the reaction of butylsulfanyl chloride with 1,4-dichloro-2,4-dinitrobuta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene can be compared with other similar compounds, such as:
1-(Butylsulfanyl)butane: This compound lacks the dichloro and dinitro groups, making it less reactive in certain chemical reactions.
1-(Butylsulfanyl)pentane: Similar to 1-(Butylsulfanyl)butane, but with a longer carbon chain, affecting its physical and chemical properties.
Aminomethoxy derivatives of 1-(Butylsulfanyl)alkanes: These compounds have additional functional groups, such as amino and methoxy groups, which can enhance their biological activities and reactivity. The uniqueness of this compound lies in its combination of butylsulfanyl, dichloro, and dinitro groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
160253-15-6 |
|---|---|
Molekularformel |
C8H10Cl2N2O4S |
Molekulargewicht |
301.15 g/mol |
IUPAC-Name |
1-butylsulfanyl-1,4-dichloro-2,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C8H10Cl2N2O4S/c1-2-3-4-17-8(10)6(11(13)14)5-7(9)12(15)16/h5H,2-4H2,1H3 |
InChI-Schlüssel |
RQYZCGCLHKZJSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)




![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)




![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)

